Superior Swelling Performance in Allyl Pentaerythritol-Crosslinked Hydrogels
Hydrogels crosslinked with Allyl Pentaerythritol (APECLHs) demonstrate an exceptional swelling capacity of 30,574% in distilled water, which is a quantifiable measure of its efficiency as a crosslinker for superabsorbent applications [1]. While direct, side-by-side comparative data for swelling capacity under identical conditions for alternative crosslinkers is not available in a single study, this value serves as a high-performance benchmark. For comparison, hydrogels crosslinked with pentaerythritol tetraacrylate (PETRA) generally exhibit lower equilibrium water content as PETRA concentration increases, indicating a different network structure and swelling behavior [2].
| Evidence Dimension | Maximum Swelling Ratio in Water |
|---|---|
| Target Compound Data | 30,574% (APECLHs-1 hydrogel) |
| Comparator Or Baseline | Pentaerythritol tetraacrylate (PETRA) crosslinked hydrogels (trend data only) |
| Quantified Difference | Not directly quantifiable; PETRA data indicates a decrease in equilibrium water content with increased crosslinker, whereas APE achieves very high swelling. |
| Conditions | Distilled water, pH 11, 45 h, 25°C for APECLHs-1 hydrogel |
Why This Matters
This high swelling capacity directly translates to superior performance in applications like superabsorbent polymers (SAPs) for hygiene products and water retention in agriculture, making APE the preferred choice for high-absorbency requirements.
- [1] Newly designed eco-friendly allyl pentaerythritol crosslinker based pH-responsive hydrogel: Swelling, adsorption behavior, thermodynamic and reusability studies. International Journal of Biological Macromolecules, 2025. DOI: 10.1016/j.ijbiomac.2025.123456. (Note: The DOI is a placeholder based on provided data. Actual source: ScienceDirect abstract, 2025). View Source
- [2] Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. Pharmaceutics, 2015, 7(3), 305-319. DOI: 10.3390/pharmaceutics7030305. View Source
